molecular formula C16H25Cl2NO2 B5404501 4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride

4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B5404501
M. Wt: 334.3 g/mol
InChI Key: GOMMGAACCYRXTF-UHFFFAOYSA-N
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Description

4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring attached to a butyl chain, which is further connected to a chlorinated dimethylphenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride typically involves the reaction of 6-chloro-2,3-dimethylphenol with 4-chlorobutylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride can be compared with other morpholine derivatives, such as:

    4-[4-(2,3-Dimethylphenoxy)butyl]morpholine: Lacks the chlorine atom, resulting in different chemical and biological properties.

    4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]piperidine: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological effects.

Properties

IUPAC Name

4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.ClH/c1-13-5-6-15(17)16(14(13)2)20-10-4-3-7-18-8-11-19-12-9-18;/h5-6H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMMGAACCYRXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OCCCCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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